Taxcultine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Taxcultine can be synthesized through a series of chemical reactions involving the modification of taxane derivatives. The synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical structure. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product. The use of advanced technologies and equipment is essential to maintain consistency and quality in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Taxcultine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Chemistry

Taxcultine serves as a model compound in research focused on tubulin assembly mechanisms. Its chemical structure allows researchers to study how modifications affect tubulin dynamics and microtubule stability.

Biology

In cell biology, this compound is used to investigate microtubule formation dynamics. It plays a critical role in understanding the cytoskeletal functions essential for cell shape, division, and intracellular transport.

Medicine

This compound shows promise as an anti-cancer agent due to its ability to inhibit cell division by stabilizing microtubules. This action disrupts normal mitotic processes, leading to apoptosis in cancer cells. Its potential therapeutic applications extend beyond oncology to include anti-inflammatory effects and possible benefits in treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results indicated that this compound could potentially overcome resistance seen with conventional therapies.

Case Study 2: Neuroprotective Effects

Research has indicated that this compound may modulate cellular signaling pathways beneficial for neuroprotection. In vitro studies showed reduced neuronal death in models of neurodegeneration when treated with this compound.

Wirkmechanismus

Taxcultine exerts its effects by promoting the assembly of tubulin, a protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. The compound binds to tubulin and stabilizes the microtubule structure, preventing its depolymerization. This stabilization disrupts the normal dynamics of microtubule formation and inhibits cell division, making it a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Taxol (Paclitaxel): Like Taxcultine, Taxol promotes tubulin assembly and stabilizes microtubules.

Docetaxel: Another taxane derivative that promotes tubulin assembly and stabilizes microtubules.

Uniqueness of this compound: this compound is unique in its specific chemical structure and its ability to promote tubulin assembly with high potency. Its selective cytotoxicity in human cell line screening makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Taxcultine is a diterpenoid compound derived from the taxane family, primarily isolated from the cell cultures of Taxus baccata. This compound has garnered attention due to its potential biological activities, particularly in oncology and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

This compound's structure features a bicyclic core similar to other taxanes, such as paclitaxel. Its unique functional groups contribute to its biological activity and therapeutic potential. The following table summarizes the structural characteristics and biological activities of this compound compared to other well-known taxanes:

| Compound | Structure Characteristics | Biological Activity | Uniqueness |

|---|---|---|---|

| Paclitaxel | Bicyclic core with specific side chains | Anticancer; stabilizes microtubules | Widely used; FDA approved |

| Docetaxel | Similar core; additional acetyl group | Anticancer; more potent than paclitaxel | Different side chain enhances efficacy |

| Cabazitaxel | Modified structure for improved resistance | Anticancer; used for prostate cancer | Effective against docetaxel-resistant tumors |

| This compound | Unique functional groups | Potential anticancer; anti-inflammatory | Emerging compound with diverse applications |

This compound exhibits its biological activity primarily through the stabilization of microtubules. This mechanism is akin to that of paclitaxel, where the stabilization prevents normal mitotic spindle breakdown during cell division, leading to apoptosis in cancer cells. Research indicates that this compound binds to β-tubulin, thereby disrupting normal mitotic processes and contributing to its cytotoxic effects against various cancer cell lines.

Anticancer Properties

Several studies have highlighted this compound's potential as an anticancer agent:

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in these lines, suggesting its potential as a therapeutic agent against resistant cancers .

- Mechanistic Insights : Molecular docking studies have provided insights into this compound's interactions with cellular targets, revealing its binding affinity to β-tubulin. This interaction is critical for understanding how this compound can be effectively utilized in cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate cellular signaling pathways involved in inflammation, making it a candidate for treating inflammatory conditions.

Neuroprotective Potential

Emerging research indicates that this compound may also have applications in treating neurodegenerative diseases due to its ability to influence neuroinflammatory pathways. This aspect is still under investigation but shows promise for future therapeutic developments.

Pharmacokinetics and Toxicity

Further research is needed to elucidate the pharmacokinetics and pharmacodynamics of this compound. Understanding how it interacts with various biological systems will be crucial for optimizing its therapeutic use and minimizing potential side effects .

Case Studies

- Case Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated that this compound could serve as a potent agent in overcoming drug resistance seen in conventional therapies.

- Inflammation Model : In an experimental model of inflammation, this compound administration resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory diseases.

Eigenschaften

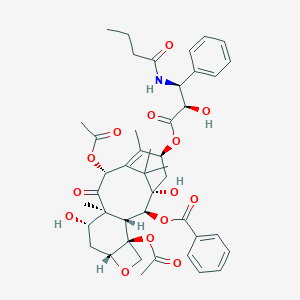

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H53NO14/c1-8-15-31(49)45-33(26-16-11-9-12-17-26)34(50)40(53)57-28-21-44(54)38(58-39(52)27-18-13-10-14-19-27)36-42(7,29(48)20-30-43(36,22-55-30)59-25(4)47)37(51)35(56-24(3)46)32(23(28)2)41(44,5)6/h9-14,16-19,28-30,33-36,38,48,50,54H,8,15,20-22H2,1-7H3,(H,45,49)/t28-,29-,30+,33-,34+,35+,36-,38-,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPIMOCRRJUHJY-MNLIZOKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165323 | |

| Record name | Taxcultine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153415-46-4 | |

| Record name | Taxcultine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153415464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxcultine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the seasonal variation affect the yield of taxcultine and other taxanes in Taxus baccata?

A2: Research indicates that the concentration of this compound, along with other taxanes like paclitaxel, cephalomannine, 10-deacetylpaclitaxel, and 10-deacetylcephalomannine, fluctuates throughout the year in the bark of Taxus baccata. [] The highest concentrations of these taxanes are observed in October, while the lowest are found in January. This seasonal variation is crucial for optimizing harvesting strategies to obtain the highest yield of these valuable compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.